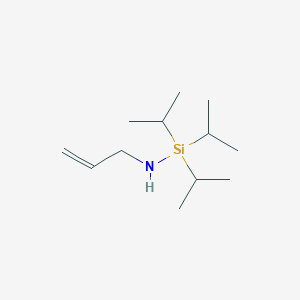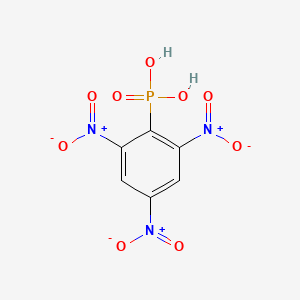
(2,4,6-Trinitrophenyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,6-Trinitrophenyl)phosphonic acid is a derivative of phosphonic acid characterized by the presence of a trinitrophenyl group.
Métodos De Preparación
The synthesis of (2,4,6-Trinitrophenyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of trinitrophenol (picric acid) with phosphorus trichloride, followed by hydrolysis. Another method includes the use of dichlorophenyl phosphine and ethanol to obtain an intermediate, which is then subjected to condensation reactions under alkaline conditions and finally oxidized using an oxidant under catalysis of a catalyst .
Industrial production methods often involve the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
Análisis De Reacciones Químicas
(2,4,6-Trinitrophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the nitro groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Major products formed from these reactions vary based on the specific conditions but often include derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
(2,4,6-Trinitrophenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of high-energy materials and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of explosives, propellants, and other materials requiring high energy output .
Mecanismo De Acción
The mechanism of action of (2,4,6-Trinitrophenyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the modulation of oxidative phosphorylation and other metabolic processes .
Comparación Con Compuestos Similares
(2,4,6-Trinitrophenyl)phosphonic acid can be compared with other similar compounds such as:
2,4,6-Trinitrophenol (Picric acid): Both compounds contain the trinitrophenyl group, but this compound has additional phosphonic acid functionality, making it more versatile in certain applications.
2,4,6-Trinitroaniline: This compound is similar in structure but lacks the phosphonic acid group, which affects its reactivity and applications.
2,4-Dinitrophenol: While similar in having nitro groups, it has different chemical properties and applications due to the absence of the third nitro group and the phosphonic acid functionality .
Propiedades
Número CAS |
143458-67-7 |
|---|---|
Fórmula molecular |
C6H4N3O9P |
Peso molecular |
293.08 g/mol |
Nombre IUPAC |
(2,4,6-trinitrophenyl)phosphonic acid |
InChI |
InChI=1S/C6H4N3O9P/c10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h1-2H,(H2,16,17,18) |
Clave InChI |
HDEFWDNSBIXKHG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])P(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [5-(cyclopentyloxy)-2-fluorophenyl]carbamate](/img/structure/B12565660.png)
![Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-](/img/structure/B12565673.png)
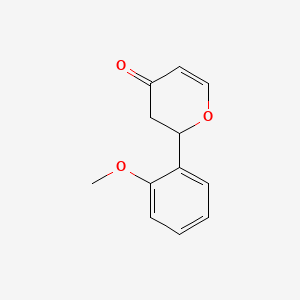
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester](/img/structure/B12565681.png)

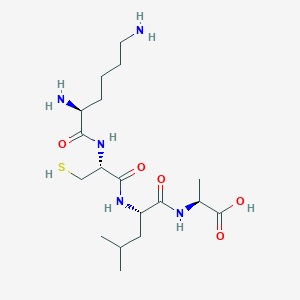
![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)

![2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl-](/img/structure/B12565721.png)
![Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]-](/img/structure/B12565723.png)
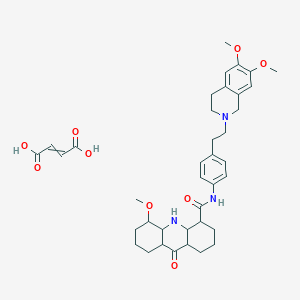
![Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-](/img/structure/B12565729.png)
![(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B12565735.png)
